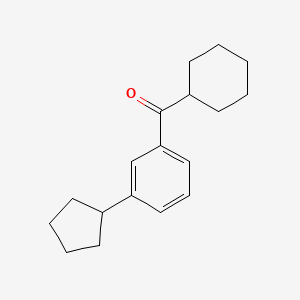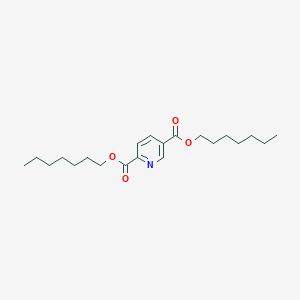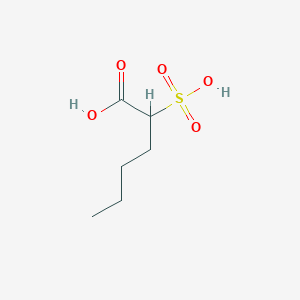
2-Sulfohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfohexanoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a hexanoic acid backbone. This compound is part of the broader class of sulfonated molecules, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Sulfohexanoic acid can be synthesized through several methods, including the oxidation of hexanoic acid derivatives and the sulfonation of hexanoic acid. One common method involves the reaction of hexanoic acid with sulfur trioxide in the presence of a catalyst, such as oleum, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes typically use continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Sulfohexanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydroxide and potassium hydroxide are commonly employed
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Sulfonyl derivatives.
Substitution: Sulfonate salts
Scientific Research Applications
2-Sulfohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Sulfohexanoic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with various substrates, facilitating catalytic processes and enhancing the reactivity of the compound. The pathways involved often include the activation of specific enzymes and the modulation of biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and applications.
Sulfonic acids: Such as methanesulfonic acid and benzenesulfonic acid, which have different alkyl or aryl groups attached to the sulfonic acid moiety
Uniqueness
2-Sulfohexanoic acid is unique due to its combination of a hexanoic acid backbone with a sulfonic acid group. This structure imparts distinct chemical properties, such as enhanced solubility in water and increased reactivity in various chemical reactions, making it valuable in diverse applications .
Properties
CAS No. |
63697-81-4 |
|---|---|
Molecular Formula |
C6H12O5S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-sulfohexanoic acid |
InChI |
InChI=1S/C6H12O5S/c1-2-3-4-5(6(7)8)12(9,10)11/h5H,2-4H2,1H3,(H,7,8)(H,9,10,11) |
InChI Key |
DPZJZJRGYMNBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


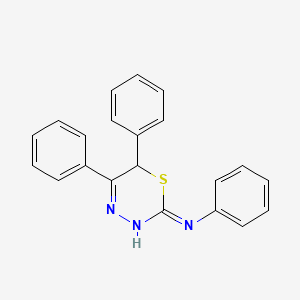
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
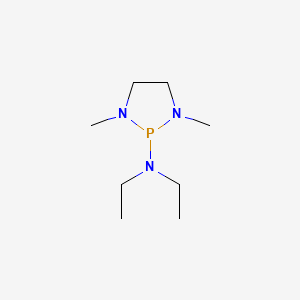
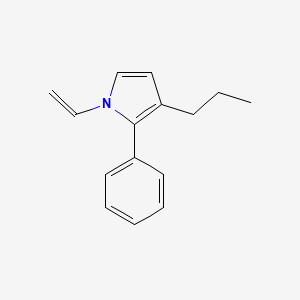
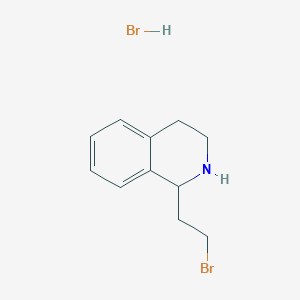

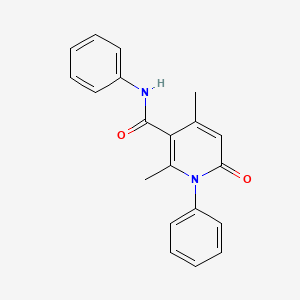

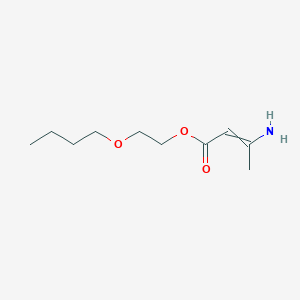
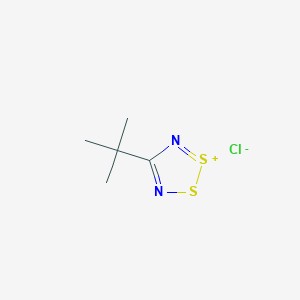
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
